Semax is a synthetic peptide that serves as an analogue of a fragment of adrenocorticotropic hormone, specifically the sequence ACTH (4-10). Its full chemical name is L-Methionyl-L-alpha-glutamylhistidyl-L-phenylalanylleucyl-L-prolylglycyl-L-proline, and it has the molecular formula with a molar mass of approximately 813.93 g/mol . First synthesized in 1991, Semax has gained attention for its neuroprotective, analgesic, and anxiolytic properties, primarily in the context of cognitive enhancement and treatment of neurological disorders .
Semax undergoes various chemical interactions that contribute to its biological activity. It can interact with metal ions such as copper, preventing the formation of harmful complexes with amyloid-beta peptides, which are implicated in neurodegenerative diseases like Alzheimer's . Additionally, Semax exhibits properties that inhibit the synthesis of nitric oxide in the brain, which is significant in conditions such as ischemia . The peptide's structure allows it to modulate interactions with phospholipid membranes, influencing cellular signaling pathways.
Semax demonstrates a range of biological activities:
The synthesis of Semax involves solid-phase peptide synthesis techniques. The process typically includes:
The synthesis must be carefully controlled to ensure high purity and yield, given the complexity of peptide structures.
Semax has several applications:
Interaction studies have highlighted Semax's ability to modulate neurotransmitter systems and gene expression related to neuroprotection. It has been shown to increase the expression of genes associated with brain health while inhibiting those linked to inflammation and oxidative stress responses . Additionally, studies indicate that Semax may interact with melanocortin receptors, suggesting a complex mechanism underlying its pharmacological effects .
Semax shares similarities with several other peptides known for their neuroprotective and cognitive-enhancing properties. Here are some notable comparisons:
| Compound | Structure/Sequence | Unique Properties |
|---|---|---|
| Semax | L-Methionyl-L-alpha-glutamylhistidyl... | Neuroprotective, enhances BDNF levels |
| Selank | L-Tryptophyl-L-arginyl-L-prolylglycyl... | Anxiolytic effects, modulates immune response |
| Noopept | N-phenylacetyl-L-prolylglycine | Potent cognitive enhancer, anti-anxiety properties |
| Cerebrolysin | Mixture of neurotrophic peptides | Used for Alzheimer's treatment; promotes neurogenesis |
Semax stands out due to its specific action on brain-derived neurotrophic factor pathways and its unique mechanism involving interaction with metal ions like copper, which is not commonly seen in other similar compounds.
Semax (acetate) is a linear heptapeptide with the primary sequence H-Met-Glu-His-Phe-Pro-Gly-Pro-OH, corresponding to ACTH(4–10) extended by a C-terminal Pro-Gly-Pro tripeptide. The molecular formula is C₃₇H₅₁N₉O₁₀S, with a molar mass of 813.9 g/mol. The acetate counterion replaces trifluoroacetic acid (TFA) commonly used in peptide synthesis, enhancing biocompatibility and reducing cytotoxicity. This substitution stabilizes the peptide’s charge state in aqueous environments, improving solubility (>50 mg/mL in water).
| Property | Value | Source |
|---|---|---|
| CAS Number | 80714-61-0 | |
| Molecular Formula | C₃₇H₅₁N₉O₁₀S | |
| Sequence | MEHFPGP | |
| Counterion | Acetate |
In aqueous media, Semax adopts a flexible conformation due to its lack of disulfide bonds or rigid secondary structures. Molecular dynamics simulations reveal transient α-helical motifs in the N-terminal region (Met-Glu-His-Phe) under physiological pH, while the C-terminal Pro-Gly-Pro segment remains unstructured. The peptide’s solubility and conformational flexibility facilitate interactions with metal ions, such as copper, forming stable complexes (conditional dissociation constant Kd = 1.3 × 10⁻¹⁵ M). These interactions modulate its antioxidant activity by preventing copper-induced amyloid-beta aggregation.
Semax retains the ACTH(4–7) core (Met-Glu-His-Phe) but diverges from native ACTH through its C-terminal modifications. Unlike ACTH(1–24), which adopts a stable α-helix, Semax’s truncated sequence and Pro-Gly-Pro extension reduce helical propensity while enhancing metabolic stability. The absence of post-translational modifications (e.g., glycosylation) further distinguishes it from endogenous ACTH derivatives.
Semax is synthesized via Fmoc-based solid-phase peptide synthesis (SPPS) on a Wang resin. Key steps include:
Optimization focuses on minimizing racemization at histidine residues by coupling at 0°C and using 0.1 M HOAt as an additive.
The N-terminal methionine is acetylated to block charge heterogeneity, while the C-terminal proline is amidated to prevent carboxylate degradation. Acetylation employs acetic anhydride (10 equiv) in DMF, achieving >95% yield. Amidiation uses a Rink amide resin, preserving the peptide’s net charge (+1 at pH 7.4).
Crude Semax is purified via reverse-phase HPLC (C18 column, 10–60% acetonitrile/0.1% TFA gradient). Quality control includes:
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC |
| Peptide content | 50 mg ±10% per vial | Gravimetry |
| Endotoxins | <0.1 EU/mg | LAL assay |
Semax, the heptapeptide with amino acid sequence methionine-glutamic acid-histidine-phenylalanine-proline-glycine-proline, demonstrates significant copper(II) binding capabilities through formation of well-defined coordination complexes [3] [14]. Equilibrium studies have clearly demonstrated the presence of three distinct complex species in aqueous solution under physiological conditions [3] [14].
The stoichiometry of Semax-copper(II) complex formation involves multiple coordination species that exist in pH-dependent equilibrium [3] [14]. Two minor species, [CuL] and [CuLH-1]-, coexist together with the predominant [CuLH-2]2- species in the pH range from 3.6 to 5 [3] [14]. From pH 5 onwards, the [CuLH-2]2- species becomes the major complex, with the donor atoms around copper arranged in a 4N planar coordination mode [3] [14].
The conditional dissociation constant (cKd) for the Semax-copper(II) complex has been determined to be 1.3 × 10^-15 M at pH 7.4 [2] [4]. This exceptionally low dissociation constant indicates extremely high affinity binding between Semax and copper(II) ions, significantly exceeding the binding affinity of amyloid-beta peptides for copper(II), which typically exhibit dissociation constants in the nanomolar range [2] [4].
Table 1: Thermodynamic Parameters of Semax-Copper(II) Complex Formation
| Complex Species | pH Range | Coordination Mode | Stability |
|---|---|---|---|
| [CuL] | 3.6-5.0 | Minor species | Low |
| [CuLH-1]- | 3.6-5.0 | Minor species | Moderate |
| [CuLH-2]2- | >5.0 | 4N planar | Predominant |
The metal binding capability of Semax involves specific amino acid residues within its heptapeptide sequence [22] [25]. The methionine residue at the N-terminus and the histidine residue at position 3 serve as primary coordination sites for copper(II) binding [22] [25]. The coordination geometry involves histidine and methionine residues forming a stable chelate complex with the copper(II) ion [25] [27].
Spectroscopic characterization of Semax-copper(II) coordination sites has provided detailed insights into the electronic structure and coordination geometry of the metal complex [3] [14]. The predominant [CuLH-2]2- species exhibits a characteristic 4N planar coordination mode, as evidenced by spectroscopic analysis [3] [14].
The coordination environment involves the donor atoms arranged around the copper center in a square planar geometry [3] [14]. This coordination mode is consistent with typical copper(II) complexes involving nitrogen-containing ligands, where the metal ion adopts a preferred planar configuration to minimize electronic repulsion [3] [14].
Voltammetric studies have complemented the spectroscopic characterization, providing additional evidence for the stable complex formation between Semax and copper(II) ions [3]. The electrochemical behavior of the Semax-copper(II) complex demonstrates reversible redox processes characteristic of coordinated copper centers [3].
The spectroscopic data indicate that the histidine residue serves as a primary coordination site through its imidazole nitrogen atoms [3] [25]. The methionine residue contributes to the coordination sphere through its sulfur atom, forming a mixed nitrogen-sulfur coordination environment around the copper(II) center [25] [27].
Table 2: Spectroscopic Parameters of Semax-Copper(II) Complex
| Parameter | Value | Method | Reference |
|---|---|---|---|
| Coordination Number | 4 | Spectroscopy | [3] [14] |
| Geometry | Planar | Structural Analysis | [3] [14] |
| Dissociation Constant | 1.3 × 10^-15 M | Equilibrium Studies | [2] [4] |
| pH Optimum | >5.0 | Potentiometric Titration | [3] [14] |
Semax demonstrates significant modulatory effects on amyloid-beta fibrillogenesis kinetics through multiple mechanisms involving both direct peptide interactions and copper sequestration [1] [2]. Thioflavin T fluorescence assays have revealed concentration-dependent anti-aggregating properties of Semax in the presence and absence of copper(II) ions [1] [2].
In buffer conditions, Semax at equimolar ratios with amyloid-beta 1-40 does not significantly perturb fibrillogenesis kinetic parameters [1] [2]. However, increasing the Semax concentration to a 1:5 ratio leads to substantial increases in lag time and time to half-maximum fluorescence [1] [2]. The lag time increases from 407.2 ± 1.3 minutes for amyloid-beta alone to 577.8 ± 3.2 minutes in the presence of excess Semax [1] [2].
Table 3: Kinetic Parameters of Amyloid-β Fibrillogenesis in the Presence of Semax
| Sample Composition | Lag Time (min) | Time to Half (min) | Maximum Intensity | Growth Rate (min^-1) |
|---|---|---|---|---|
| Amyloid-β 1-40 alone | 407.2 ± 1.3 | 457.4 ± 1.2 | 26.2 ± 0.1 | 10 × 10^-3 ± 1.0 × 10^-4 |
| Amyloid-β + Semax 1:1 | 372.8 ± 2.3 | 430.9 ± 1.5 | 25.0 ± 0.1 | 8.6 × 10^-3 ± 9.9 × 10^-5 |
| Amyloid-β + Semax 1:5 | 577.8 ± 3.2 | 601.5 ± 2.7 | 18.3 ± 0.1 | 2.1 × 10^-2 ± 1.0 × 10^-3 |
| Amyloid-β + Copper + Semax 1:1:1 | 344.6 ± 2.5 | 412.2 ± 2.0 | 25.7 ± 0.1 | 7.4 × 10^-3 ± 9.6 × 10^-5 |
| Amyloid-β + Copper + Semax 1:1:5 | 544.4 ± 7.3 | 582.2 ± 6.1 | 15.5 ± 0.2 | 1.3 × 10^-2 ± 9.4 × 10^-4 |
The presence of copper(II) ions significantly accelerates amyloid-beta fibrillogenesis, reducing lag time from 407.2 minutes to 129.7 ± 0.8 minutes [1] [2]. However, the addition of Semax effectively counteracts this copper-mediated acceleration through formation of stable Semax-copper(II) complexes [1] [2]. When Semax is present at equimolar concentrations with copper, the fibrillogenesis kinetics return to levels similar to those observed for amyloid-beta alone [1] [2].
Oligomerization studies using electrophoretic analysis have demonstrated that Semax reduces the formation of both low molecular weight oligomers and high molecular weight aggregates [1] [2]. Co-incubation of amyloid-beta 1-42 with Semax at a 1:5 molar ratio produces a decrease in signal intensity for trimeric, tetrameric, and high molecular weight bands [1] [2].
The mechanism of fibrillogenesis modulation involves both copper sequestration and direct interaction with amyloid-beta oligomeric species [1] [2]. The longer lag phase followed by faster elongation rates observed at higher Semax concentrations suggests stabilization of oligomeric intermediates as the primary mechanism of action [1] [2].
Differential scanning calorimetry studies have provided detailed insights into how Semax modulates the interaction between amyloid-beta peptides and phospholipid membranes [1] [2]. These investigations utilized large unilamellar vesicles composed of 1,2-dimyristoyl-sn-glycero-3-phosphocholine and 1,2-dimyristoyl-sn-glycero-3-phospho-L-serine in a 3:1 ratio, mimicking the composition of neuronal cell membranes [1] [2].
The thermodynamic analysis reveals that amyloid-beta 1-40 alone causes a decrease in the overall enthalpy of the gel-to-liquid crystal transition, indicating insertion into the hydrophobic core of the membrane bilayer [1] [2]. The presence of copper(II) ions enhances this interaction, as evidenced by a further decrease in the total enthalpy [1] [2].
Table 4: Differential Scanning Calorimetry Parameters for Membrane Interactions
| Time Point | Sample Condition | ΔH₁ (kJ/mol) | ΔH₂ (kJ/mol) | ΔH₃ (kJ/mol) | ΔHtotal (kJ/mol) |
|---|---|---|---|---|---|
| Time 0 | Amyloid-β alone | Unchanged | Decreased | Unchanged | Decreased |
| Time 0 | Amyloid-β + Copper | Unchanged | Significantly decreased | Unchanged | Further decreased |
| Time 0 | Amyloid-β + Copper + Semax 1:1 | Similar to Amyloid-β alone | Restored | Similar to Amyloid-β alone | Restored |
| Time 0 | Amyloid-β + Copper + Semax 1:5 | Similar to Amyloid-β alone | Restored | Similar to Amyloid-β alone | Restored |
The addition of Semax at both 1:1 and 1:5 ratios results in thermodynamic parameters very similar to those of samples containing only amyloid-beta 1-40 [1] [2]. This restoration of membrane properties is attributed to the formation of stable Semax-copper(II) complexes that prevent the enhanced membrane interaction caused by copper-amyloid-beta complexes [1] [2].
Temporal evolution studies demonstrate that after 6 hours, when oligomeric and pre-fibrillar species predominate, Semax inhibits the further insertion of these species into the hydrophobic core of the membrane bilayer [1] [2]. The presence of Semax results in higher total enthalpy values compared to both amyloid-beta alone and amyloid-beta with copper [1] [2].
After 24 hours, when mature fibril formation is complete, Semax continues to demonstrate protective effects against membrane disruption [1] [2]. The presence of Semax, independent of concentration, hampers the interaction of mature fibrils with the phospholipid bilayer, maintaining higher enthalpy values compared to samples containing amyloid-beta alone or with copper [1] [2].
Semax (acetate) demonstrates significant modulatory effects on the serotonergic system through multiple mechanisms that influence neurotransmitter dynamics and synaptic function. The compound's interaction with the serotonin system represents a fundamental aspect of its neurochemical profile and therapeutic potential.
The selective serotonin reuptake inhibition characteristics of Semax (acetate) have been extensively investigated through neurochemical studies examining its effects on serotonin transporter function. Research has demonstrated that Semax exhibits a positive modulatory effect on the striatal serotonergic system, significantly enhancing serotonin turnover and metabolic activity [1].
| Parameter | Control | Semax Treatment | Percentage Change |
|---|---|---|---|
| 5-Hydroxyindoleacetic acid (5-HIAA) tissue content | Baseline | +25% | +25% |
| Extracellular 5-HIAA levels (1-4 hours) | Baseline | +180% | +180% |
| Serotonin tissue concentration | Baseline | No significant change | 0% |
The neurochemical profiling reveals that Semax (acetate) administration results in a substantial increase in 5-hydroxyindoleacetic acid (5-HIAA) content in the striatum, with tissue levels elevated by approximately 25 percent within two hours of administration [1]. More remarkably, extracellular 5-HIAA levels demonstrate a progressive increase reaching 180 percent above baseline levels within one to four hours following Semax administration. This enhancement in serotonin metabolite levels indicates increased serotonin turnover without directly affecting tissue serotonin concentrations.
The selective nature of this serotonergic modulation is evidenced by the differential effects observed across neurotransmitter systems. While Semax demonstrates pronounced effects on serotonin metabolism, it fails to alter tissue and extracellular concentrations of dopamine and its metabolites when administered alone [1]. This selectivity profile suggests that Semax operates through specific mechanisms that preferentially target serotonergic pathways.
The molecular mechanisms underlying Semax interaction with the serotonin transporter (SERT) involve complex allosteric modulation processes that extend beyond conventional reuptake inhibition. Research has identified that Semax functions through synactonal mechanisms, where the peptide and its metabolites act as a coordinated complex of bioregulators operating in sequential and interactive patterns [2].
The allosteric modulation hypothesis is supported by binding studies demonstrating that Semax exhibits specific, reversible, and calcium-dependent binding to neuronal membrane preparations. The binding characteristics reveal a dissociation constant of 2.4 ± 1.0 nanomolar and a maximum binding capacity of 33.5 ± 7.9 femtomoles per milligram protein [3]. These binding parameters suggest high-affinity interactions that are characteristic of allosteric modulation rather than competitive inhibition.
| Binding Parameter | Value |
|---|---|
| Dissociation Constant (KD) | 2.4 ± 1.0 nM |
| Maximum Binding Capacity (BMAX) | 33.5 ± 7.9 fmol/mg protein |
| Calcium Dependence | Required |
| Binding Reversibility | Reversible |
The allosteric modulation concept is further supported by the identification of specific Semax metabolites that contribute to the overall pharmacological profile. The predominant metabolite, the tripeptide Pro-Gly-Pro (PGP), demonstrates independent biological activity and contributes to the synactonal effects observed with Semax administration [2]. This metabolic conversion process suggests that Semax operates through a distributed mechanism involving multiple active components rather than a single molecular target.
Mathematical modeling studies utilizing Scatchard, Hill, Bjerrum, and Lineweaver-Burk plots have demonstrated that the intermolecular interactions between Semax-derived peptides and neuronal plasma membranes extend beyond simple orthosteric binding sites [2]. These analyses indicate that the peptide effects involve complex allosteric mechanisms that considerably extend the regulatory potential of the parent molecule.
The neurotrophic factor regulatory mechanisms of Semax (acetate) represent a critical component of its neuroprotective and cognitive enhancing properties. The compound demonstrates remarkable ability to modulate the expression and activity of key neurotrophic factors, particularly Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF), through well-characterized signaling pathways.
The activation of the Brain-Derived Neurotrophic Factor/Tropomyosin Receptor Kinase B (BDNF/TrkB) signaling pathway represents a fundamental mechanism through which Semax (acetate) exerts its neuroprotective and cognitive enhancing effects. Research has demonstrated that Semax administration results in rapid and sustained increases in BDNF protein levels and TrkB receptor expression in multiple brain regions [3] [4].
| Brain Region | Time Point | BDNF Expression | TrkB Expression |
|---|---|---|---|
| Hippocampus | 20 minutes | ↓ (initial decrease) | ↓ (initial decrease) |
| Hippocampus | 90 minutes | ↑↑ (significant increase) | ↑↑ (significant increase) |
| Hippocampus | 8 hours | ↑ (sustained elevation) | ↑ (sustained elevation) |
| Frontal Cortex | 20 minutes | ↑ (immediate increase) | ↑ (immediate increase) |
| Frontal Cortex | 90 minutes | ↑↑ (peak expression) | ↑↑ (peak expression) |
| Frontal Cortex | 8 hours | ↑ (sustained elevation) | ↑ (sustained elevation) |
The temporal dynamics of BDNF/TrkB pathway activation following Semax administration reveal a complex biphasic response pattern. Initial administration results in region-specific differential responses, with hippocampal BDNF and TrkB expression showing transient decreases at 20 minutes, while frontal cortex regions demonstrate immediate increases [5] [6]. This differential regional response pattern suggests that Semax operates through tissue-specific mechanisms that may reflect varying receptor distributions or local metabolic factors.
The peak activation of the BDNF/TrkB signaling pathway occurs approximately 90 minutes following Semax administration, with both hippocampal and frontal cortex regions demonstrating significant increases in BDNF protein levels and TrkB receptor expression [5] [6]. This temporal pattern corresponds with the observed cognitive enhancing effects and suggests that the therapeutic window for Semax-mediated neuroprotection may be optimized through timing considerations.
Mechanistic studies have revealed that Semax-induced BDNF/TrkB pathway activation involves specific binding interactions with neuronal membrane preparations. The binding demonstrates calcium-dependent characteristics with high affinity (KD = 2.4 ± 1.0 nM) and specific binding sites located primarily in the basal forebrain region [3]. These binding characteristics suggest that Semax operates through direct receptor-mediated mechanisms rather than indirect transcriptional effects.
The regulation of Nerve Growth Factor (NGF) synthesis and release represents another critical component of Semax neurotrophic activity. Research has demonstrated that Semax administration produces significant and sustained increases in NGF gene expression and protein synthesis across multiple brain regions, with particularly pronounced effects in the hippocampus and frontal cortex [5] [6].
| Time Point | Hippocampus NGF | Frontal Cortex NGF | Retinal NGF |
|---|---|---|---|
| 20 minutes | ↓ (decreased) | ↑ (increased) | ↓ (decreased) |
| 40 minutes | ↔ (baseline) | ↔ (baseline) | ↔ (baseline) |
| 90 minutes | ↑↑ (peak increase) | ↑↑ (peak increase) | ↑ (increased) |
| 8 hours | ↑ (sustained) | ↑ (sustained) | ↑ (sustained) |
| 24 hours | ↔ (baseline) | ↔ (baseline) | ↔ (baseline) |
The NGF synthesis and release mechanisms demonstrate temporal patterns similar to BDNF regulation, with initial differential responses across brain regions followed by coordinated increases during the peak response period. The hippocampal NGF expression shows an initial decrease at 20 minutes, followed by a return to baseline levels at 40 minutes, and subsequently demonstrates peak increases at 90 minutes post-administration [5] [6].
The molecular mechanisms underlying NGF regulation involve specific transcriptional activation pathways that are distinct from those mediating BDNF effects. Research has demonstrated that Semax enhances the transcription of NGF at multiple time points following cerebral ischemia, with significant increases observed at 24 hours and 72 hours post-occlusion [7]. This prolonged activation profile suggests that NGF regulation may involve sustained transcriptional mechanisms rather than transient receptor-mediated effects.
The regional specificity of NGF regulation is evidenced by differential response patterns across brain regions. While hippocampal and frontal cortex regions demonstrate robust NGF responses, retinal tissues show more modest increases, suggesting that Semax effects on NGF synthesis may be mediated through region-specific receptors or local metabolic factors [6].
Studies examining the relationship between Semax metabolites and NGF regulation have revealed that the tripeptide Pro-Gly-Pro (PGP) demonstrates independent NGF modulatory activity. PGP administration results in enhanced NGF transcription at 24 hours following cerebral ischemia, with effects that partially overlap with those of the parent Semax peptide [7]. This finding suggests that the NGF regulatory mechanisms involve both direct Semax effects and sustained activity mediated through metabolic conversion products.
The clinical relevance of NGF regulation is evidenced by studies demonstrating that Semax-induced NGF increases correlate with improved neurological outcomes in stroke patients. Research has shown that patients receiving Semax treatment demonstrate increased plasma BDNF levels that correlate with enhanced rehabilitation timing and improved functional recovery [8]. These findings suggest that the neurotrophic factor regulatory mechanisms may represent primary therapeutic targets for Semax-mediated neuroprotection.
[9] https://pmc.ncbi.nlm.nih.gov/articles/PMC3987924/
[1] https://pubmed.ncbi.nlm.nih.gov/16362768/
[8] https://www.alzdiscovery.org/uploads/cognitivevitalitymedia/Semax-Cognitive-Vitality-For-Researchers.pdf
[10] https://pmc.ncbi.nlm.nih.gov/articles/PMC11498467/
[11] https://pmc.ncbi.nlm.nih.gov/articles/PMC7350263/
[2] https://pubmed.ncbi.nlm.nih.gov/27921334/
[5] https://europepmc.org/article/med/18756821
[7] https://pubmed.ncbi.nlm.nih.gov/19633950/
[3] https://pubmed.ncbi.nlm.nih.gov/16635254/
[6] https://pubmed.ncbi.nlm.nih.gov/19662538/